molecular formula C11H12N4O3S2 B2434445 4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide CAS No. 899975-77-0

4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide

Cat. No. B2434445
CAS RN: 899975-77-0
M. Wt: 312.36
InChI Key: DJSBSLUTUOPQJB-UHFFFAOYSA-N
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Description

“4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide” is a compound that has been studied for its potential insecticidal properties . It belongs to the family of sulfonamides, a group of sulfur-containing insecticides . This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic molecule known for its various biological actions .


Synthesis Analysis

The compound was synthesized using an eco-friendly, simple, and green method . The synthesis involved the development of new N‐(4‐sulfamoylphenyl)‐1,3,4‐thiadiazole‐2‐carboxamide derivatives . The chemical structure of these new compounds was meticulously clarified using spectroscopic techniques and elemental data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

HIV Protease Inhibitors

HIV protease inhibitors are crucial components of antiretroviral therapy. Sulfonamides have been investigated as potential inhibitors of HIV protease, aiming to suppress viral replication and improve patient outcomes.

These applications highlight the versatility of 4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide in medicinal chemistry and drug development. Further studies are needed to elucidate its mechanisms, optimize its properties, and explore additional therapeutic avenues. If you’d like more detailed information on any specific application, feel free to ask! 🌟

Udhayasurian R, Sivakumar K, et al (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivative. Ann Trop & Public Health, 23(7), 1152-1156. DOI: 10.36295/ASRO.2020.23740 Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives (PDF)

properties

IUPAC Name

4-ethyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S2/c1-2-9-10(19-15-14-9)11(16)13-7-3-5-8(6-4-7)20(12,17)18/h3-6H,2H2,1H3,(H,13,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSBSLUTUOPQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide

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